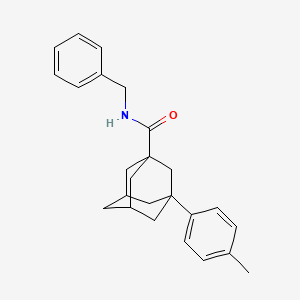![molecular formula C24H19NO2 B4960937 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4960937.png)
3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide
描述
3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide, also known as MPAA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
科学研究应用
3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has shown promising results as a potential anticancer agent. Studies have shown that 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has also been investigated for its potential use as a fluorescent probe for imaging cancer cells.
In materials science, 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been studied for its potential applications in organic electronics. 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to exhibit high charge mobility and good stability, making it a promising candidate for use in organic field-effect transistors (OFETs) and solar cells.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide is not fully understood. However, studies have shown that 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide inhibits the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and have been investigated as potential anticancer agents.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide inhibits the growth of cancer cells by inducing apoptosis. 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has also been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. In addition, 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to exhibit high charge mobility and good stability, making it a promising candidate for use in organic electronics.
实验室实验的优点和局限性
One of the advantages of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide is its potential use as a fluorescent probe for imaging cancer cells. 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to selectively accumulate in cancer cells, making it a promising candidate for use in cancer imaging. In addition, 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide has been shown to exhibit high charge mobility and good stability, making it a promising candidate for use in organic electronics.
One of the limitations of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide is its limited solubility in water, which may limit its potential applications in biological systems. In addition, the mechanism of action of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide is not fully understood, which may limit its potential use as an anticancer agent.
未来方向
There are several future directions for the study of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide. One area of research is the development of more efficient synthesis methods for 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide. Another area of research is the investigation of the mechanism of action of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide, which may lead to the development of more effective anticancer agents. In addition, the potential use of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide in organic electronics and materials science is an area of ongoing research.
合成方法
The synthesis of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide involves the reaction of 4-methoxyphenylboronic acid, 2-iodobenzonitrile, and ethynylbenzene in the presence of a palladium catalyst. The resulting compound is then subjected to a reaction with acryloyl chloride to produce 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide. This method has been optimized to yield high purity and high yield of 3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide, making it suitable for large-scale production.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-27-22-16-12-20(13-17-22)14-18-24(26)25-23-10-6-5-9-21(23)15-11-19-7-3-2-4-8-19/h2-10,12-14,16-18H,1H3,(H,25,26)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPDNOGRKGHXCU-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367243 | |
| Record name | STK133976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]prop-2-enamide | |
CAS RN |
5556-89-8 | |
| Record name | STK133976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4960859.png)
![1-(4-ethoxyphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960866.png)
![3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol](/img/structure/B4960873.png)

![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B4960892.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960900.png)
![ethyl 5-methyl-3-(1-methyl-2-oxopropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)

![N-[1-(1-adamantyl)-2-oxo-2-(1-pyrrolidinyl)ethyl]-4-nitrobenzamide](/img/structure/B4960916.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B4960926.png)
![5-{3,5-dichloro-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4960938.png)
![3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4960940.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960949.png)
